molecular formula C34H56N12O11 B14225399 L-Lysyl-L-alanyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine CAS No. 532988-75-3

L-Lysyl-L-alanyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine

Cat. No.: B14225399
CAS No.: 532988-75-3
M. Wt: 808.9 g/mol
InChI Key: COFPKJNAFTYJOJ-NMTVEPIMSA-N
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Description

L-Lysyl-L-alanyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine is a synthetic peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide may have unique properties due to its specific amino acid sequence and modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like L-Lysyl-L-alanyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Coupling: The amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: The protecting group on the amino acid is removed to allow the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high precision and efficiency. Purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.

    Reduction: Disulfide bonds can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Carbodiimides for coupling reactions, protecting groups like Fmoc or Boc.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Peptides like L-Lysyl-L-alanyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine have diverse applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules.

    Biology: Studied for their role in cellular processes and signaling pathways.

    Medicine: Investigated for therapeutic potential, including as drug candidates or diagnostic tools.

    Industry: Utilized in the development of biomaterials and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as enzymes, receptors, and other proteins. The pathways involved may include:

    Signal Transduction: Peptides can act as signaling molecules, binding to receptors and triggering cellular responses.

    Enzyme Inhibition: Some peptides can inhibit enzyme activity by binding to the active site.

    Protein-Protein Interactions: Peptides can modulate interactions between proteins, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    L-Lysyl-L-alanyl-L-seryl-L-asparaginyl-L-ornithyl-L-phenylalanyl-L-serine: A similar peptide without the diaminomethylidene modification.

    L-Lysyl-L-alanyl-L-seryl-L-asparaginyl-L-ornithyl-L-phenylalanyl-L-threonine: A peptide with threonine instead of serine.

Uniqueness

The uniqueness of L-Lysyl-L-alanyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine lies in the presence of the diaminomethylidene modification on the ornithine residue. This modification can impart distinct chemical and biological properties, potentially enhancing its stability, binding affinity, or activity.

Properties

CAS No.

532988-75-3

Molecular Formula

C34H56N12O11

Molecular Weight

808.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C34H56N12O11/c1-18(41-28(51)20(36)10-5-6-12-35)27(50)45-24(16-47)32(55)44-23(15-26(37)49)31(54)42-21(11-7-13-40-34(38)39)29(52)43-22(14-19-8-3-2-4-9-19)30(53)46-25(17-48)33(56)57/h2-4,8-9,18,20-25,47-48H,5-7,10-17,35-36H2,1H3,(H2,37,49)(H,41,51)(H,42,54)(H,43,52)(H,44,55)(H,45,50)(H,46,53)(H,56,57)(H4,38,39,40)/t18-,20-,21-,22-,23-,24-,25-/m0/s1

InChI Key

COFPKJNAFTYJOJ-NMTVEPIMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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